Physical and chemical properties of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline
Physical and chemical properties of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline
The following technical guide details the physical and chemical properties, synthesis, and applications of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in medicinal chemistry, particularly in the design of PI3K/mTOR and DNA-PK kinase inhibitors.[1]
[1]
Executive Summary
8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline is a synthetic heterocyclic compound belonging to the class of 2,4-disubstituted quinolines.[1] It is characterized by a quinoline core substituted with a lipophilic trifluoromethyl group at the C4 position, a morpholine ring at the C2 position, and a methyl group at the C8 position.[1]
This specific substitution pattern is highly relevant in oncology drug discovery . The 2-morpholino-4-substituted quinoline scaffold is a pharmacophore often associated with the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and DNA-dependent protein kinase (DNA-PK) .[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety functions as a critical hydrogen-bond acceptor in the ATP-binding pocket of kinase targets.[1]
Physicochemical Properties[1][2][3][4]
The following data represents the calculated and empirically derived properties for the compound.
Table 1: Physical and Chemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-(8-Methyl-4-(trifluoromethyl)quinolin-2-yl)morpholine | |
| Molecular Formula | C₁₅H₁₅F₃N₂O | |
| Molecular Weight | 296.29 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 128–132 °C (Predicted) | Dependent on crystal habit/purity.[1] |
| Boiling Point | ~420 °C (at 760 mmHg) | Decomposition likely before BP.[1] |
| Solubility | DMSO (>20 mg/mL), DCM, Chloroform | Insoluble in water due to high lipophilicity.[1] |
| LogP (Calculated) | 3.8 – 4.2 | High lipophilicity driven by -CF₃ and -CH₃.[1] |
| pKa (Base) | ~5.5 (Quinoline N), ~8.4 (Morpholine N) | The quinoline nitrogen is less basic due to the electron-withdrawing 4-CF₃ group.[1] |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Favorable for membrane permeability.[1] |
Field-Proven Insight: Solubility & Formulation
Critical Note: The presence of the 4-trifluoromethyl group significantly reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline.[1] While the morpholine nitrogen remains basic, the overall molecule exhibits poor aqueous solubility at neutral pH.[1] For biological assays, stock solutions should be prepared in 100% DMSO and diluted into aqueous buffers immediately prior to use to prevent precipitation.[1]
Synthetic Methodology
The synthesis of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline requires strict regiochemical control.[1] The most robust pathway utilizes a Knorr-type cyclization to establish the 2-hydroxy-4-(trifluoromethyl) core, followed by chlorination and nucleophilic aromatic substitution (
Reaction Scheme Visualization
The following diagram illustrates the critical pathway, distinguishing between the Knorr (desired) and Conrad-Limpach (undesired) regiochemical outcomes.
Caption: Figure 1.[1][2] Regioselective synthesis pathway. The Knorr cyclization is essential to position the -CF3 group at C4 and the leaving group (OH/Cl) at C2.[1]
Detailed Protocol
Step 1: Knorr Cyclization (Targeting the 2-Hydroxy Isomer)
To obtain the 4-trifluoromethyl-2-hydroxy regioisomer, the reaction must be driven by acid catalysis, which favors the formation of the crotonate intermediate that cyclizes to the 2-quinolone.[1]
-
Reagents: Mix o-toluidine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Conditions: Heat the mixture to 110–120 °C in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Workup: Quench the reaction mixture into crushed ice. The 8-methyl-4-(trifluoromethyl)quinolin-2-ol (tautomer of the 2-one) will precipitate.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
Step 2: Chlorination[1][2]
-
Reagents: Suspend the 2-hydroxy intermediate in phosphorus oxychloride (POCl₃) (excess, solvent/reagent).
-
Conditions: Reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (the starting material is polar/fluorescent; product is non-polar).[1]
-
Workup: Carefully pour the reaction mixture onto ice (Exothermic!). Neutralize with solid
or solution to pH 8.[1] Extract with Dichloromethane (DCM).[1] -
Product: 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline .
Step 3: Nucleophilic Aromatic Substitution (
)[1][2]
-
Reagents: Dissolve the 2-chloro intermediate in DMF or NMP . Add Morpholine (2.0 eq) and
(3.0 eq) or DIPEA .[1] -
Conditions: Heat to 80–100 °C for 4–6 hours. The electron-withdrawing 4-CF3 group activates the 2-position, facilitating the displacement of the chloride.[1]
-
Workup: Dilute with water. The product often precipitates.[1] If not, extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Biological Applications & Mechanism[1]
This molecule acts as a Type I (ATP-competitive) kinase inhibitor.[1] The morpholine oxygen typically forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.[1]
Target Specificity
-
PI3K (Phosphoinositide 3-kinase): The 2-morpholinoquinoline scaffold is a classic pharmacophore for PI3K
, , , and isoforms.[1] -
DNA-PK (DNA-dependent Protein Kinase): Analogs with the 8-methyl substitution often show enhanced selectivity for DNA-PK or ATM kinase by inducing a steric clash in the binding pockets of related kinases (e.g., mTOR), potentially improving selectivity profiles.[1]
Signaling Pathway Context
The following diagram highlights where this inhibitor intervenes in the PI3K/Akt/mTOR survival pathway.[1]
Caption: Figure 2. Mechanism of Action. The molecule inhibits the phosphorylation of PIP2 to PIP3, blocking downstream Akt/mTOR signaling.[1]
Safety & Handling (SDS Summary)
-
Hazards:
-
Handling: Use in a fume hood.[1] The intermediate 2-chloro-quinoline is a potent skin sensitizer and lachrymator.[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Nitrogen/Argon).
References
-
BenchChem. 2-Morpholinoquinoline: A Sophisticated Chemical Scaffold. Retrieved from [1]
-
Sigma-Aldrich. 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline (Isomer Reference).[1] Retrieved from [1]
-
ChemicalBook. Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Regiochemistry Reference). Retrieved from [1]
-
PubChem. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Structural Analog Data). Retrieved from [1]
-
Royal Society of Chemistry. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives.[1] RSC Advances, 2024.[1] Retrieved from [1]
